N-Methylation Confers Higher Lipophilicity and Reduced H-Bond Donor Count Compared to Des-Methyl Azepane Analog
The N-methyl substitution on the hexahydroazepine ring of this compound (CAS 126826-62-8) eliminates one hydrogen bond donor relative to the des-methyl analog 4-amino-N-(azepan-2-ylidene)benzenesulfonamide. This is quantitatively reflected in the computed XLogP3-AA value of 1.2 for the target compound [1], whereas the des-methyl analog is predicted to have an XLogP below 0.8 based on the removal of a hydrophobic methyl group combined with the addition of a hydrogen bond donor [2]. The hydrogen bond donor count for the target compound is one (the 4-amino group), compared to two for the des-methyl analog (4-amino plus the azepane NH) [1]. This difference is critical because an additional H-bond donor can reduce passive membrane permeability and alter pharmacokinetic distribution, while the increased lipophilicity of the N-methyl derivative may enhance blood-brain barrier penetration or membrane partitioning in cellular assays [2].
| Evidence Dimension | Hydrogen bond donor count and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | H-Bond Donors: 1; XLogP3-AA: 1.2 (PubChem computed) |
| Comparator Or Baseline | 4-Amino-N-(azepan-2-ylidene)benzenesulfonamide (des-methyl analog): H-Bond Donors: 2 (predicted); XLogP: <0.8 (predicted) |
| Quantified Difference | Target has one fewer H-bond donor and XLogP higher by >0.4 units |
| Conditions | Computed physicochemical properties (PubChem/ChemAxon); no experimental logP or permeability data available for head-to-head comparison |
Why This Matters
For procurement decisions where membrane permeability or CNS exposure is a critical parameter, the N-methylated compound's higher lipophilicity and reduced H-bond donor count make it the appropriate selection over the des-methyl analog, despite their apparent structural similarity.
- [1] PubChem. Compound Summary for CID 9589294: Benzenesulfonamide, 4-amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/126826-62-8 View Source
- [2] Rutkauskas K, Zubriene A, Tumosiene I, et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. 2014;19(11):17356-17380. Supporting Information: Physicochemical trends among azepane-containing benzenesulfonamides. View Source
